
1-Cyclohexyl-4-(4-nitrophenyl)piperazine
Overview
Description
1-Cyclohexyl-4-(4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. This compound belongs to the class of piperazine derivatives and has shown promising results in various research studies.
Scientific Research Applications
1-Cyclohexyl-4-(4-nitrophenyl)piperazine has been extensively studied for its potential as a pharmacological tool. It has been shown to have an affinity for various receptors, including serotonin, dopamine, and adrenergic receptors. This compound has been used in research studies to investigate the role of these receptors in various physiological and pathological conditions.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-(4-nitrophenyl)piperazine is not fully understood. However, it is believed to act as a modulator of neurotransmitter release and reuptake. It has also been shown to have an effect on ion channels and intracellular signaling pathways.
Biochemical and Physiological Effects:
1-Cyclohexyl-4-(4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to have an effect on the activity of ion channels, including voltage-gated calcium channels and potassium channels. In addition, it has been shown to have an effect on intracellular signaling pathways, including the cyclic AMP pathway.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Cyclohexyl-4-(4-nitrophenyl)piperazine in lab experiments include its ability to selectively modulate various receptors and its potential as a pharmacological tool. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-Cyclohexyl-4-(4-nitrophenyl)piperazine. These include investigating its potential as a treatment for various neurological and psychiatric disorders, investigating its mechanism of action, and developing more selective analogs of this compound. In addition, further research is needed to fully understand the potential toxicity and safety of this compound.
In conclusion, 1-Cyclohexyl-4-(4-nitrophenyl)piperazine is a promising pharmacological tool that has shown potential in various research studies. Its ability to selectively modulate various receptors and its potential as a treatment for various neurological and psychiatric disorders make it an exciting area of research. However, further research is needed to fully understand its mechanism of action and potential toxicity.
properties
IUPAC Name |
1-cyclohexyl-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-19(21)16-8-6-15(7-9-16)18-12-10-17(11-13-18)14-4-2-1-3-5-14/h6-9,14H,1-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSXXRSTZDEWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-(4-nitrophenyl)piperazine | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7468407.png)
![[4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate](/img/structure/B7468410.png)
![1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468428.png)
![2-(2-cyanophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7468441.png)
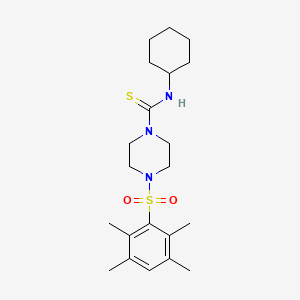
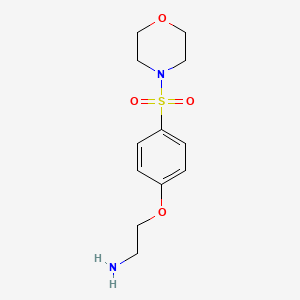
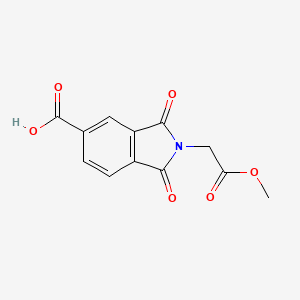
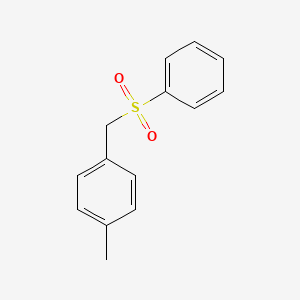
![3-[[(4Z)-4-(benzenesulfonylimino)-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468491.png)
![2-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B7468493.png)
![ethyl 2-[(2E,5E)-2,5-bis[(4-bromophenyl)methylidene]cyclopentylidene]-2-cyanoacetate](/img/structure/B7468495.png)
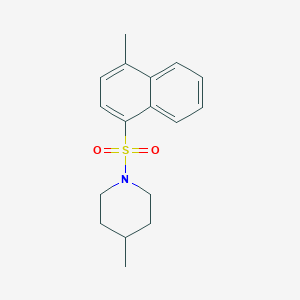
![2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene](/img/structure/B7468511.png)
![3-[[(4Z)-4-naphthalen-2-ylsulfonylimino-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468517.png)